2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine
Description
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butyldiphenylsilyl-protected hydroxymethyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the tert-butyldiphenylsilyl group.
Properties
Molecular Formula |
C21H29NOSi |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
tert-butyl-diphenyl-(pyrrolidin-2-ylmethoxy)silane |
InChI |
InChI=1S/C21H29NOSi/c1-21(2,3)24(19-12-6-4-7-13-19,20-14-8-5-9-15-20)23-17-18-11-10-16-22-18/h4-9,12-15,18,22H,10-11,16-17H2,1-3H3 |
InChI Key |
VZEUHLPSFWLCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCCN3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Starting Material: Pyrrolidine with a hydroxymethyl group.
Reagents: Tert-butyldiphenylsilyl chloride, pyridine or imidazole.
Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the silyl-protected group.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the silyl-protected hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: In the development of pharmaceuticals where the stability of the silyl-protected group is advantageous.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability is particularly useful in multi-step synthetic processes where selective deprotection is required.
Comparison with Similar Compounds
Similar Compounds
Tert-butyldimethylsilyl-protected compounds: These compounds offer similar protection but with different steric and electronic properties.
Trimethylsilyl-protected compounds: These are less bulky and less stable compared to tert-butyldiphenylsilyl-protected compounds.
Triisopropylsilyl-protected compounds: These offer greater stability in the presence of fluoride ions but are bulkier.
Uniqueness
2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine is unique due to the combination of the pyrrolidine ring and the tert-butyldiphenylsilyl-protected hydroxymethyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
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